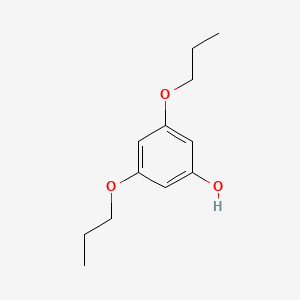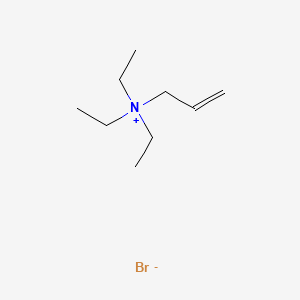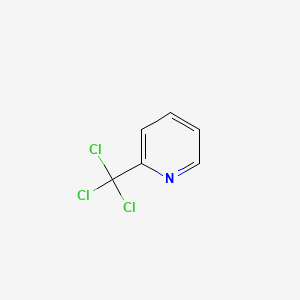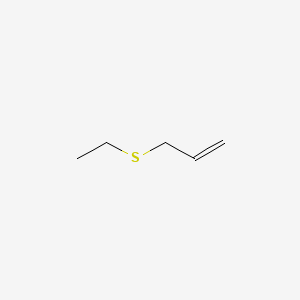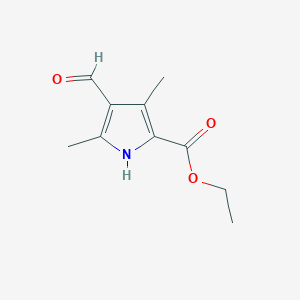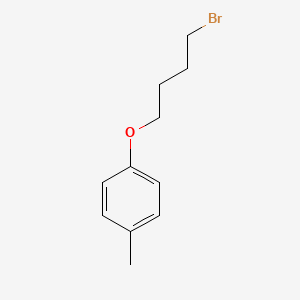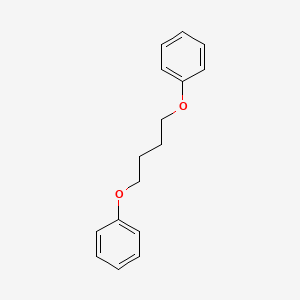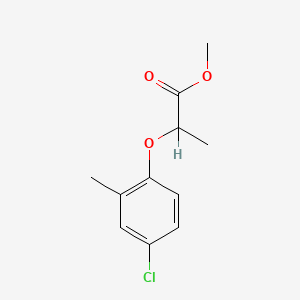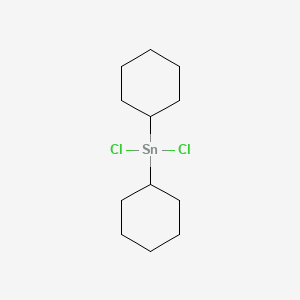
Stannane, dichlorodicyclohexyl-
説明
Synthesis Analysis
Stannane can be prepared by the reaction of SnCl4 and Li[AlH4]. The reaction is as follows: SnCl4 + Li[AlH4] → SnH4 + LiCl + AlCl3 . The synthesis of stannane involves chain reactions based on stannane chemistry. A wide variety of carbon- and heteroatom-centred radicals can be generated and captured under conditions of sufficient mildness to be compatible with many of the highly complex intermediates encountered in modern synthesis .Molecular Structure Analysis
Stannane has been proposed to be a potential high-temperature superconductor under pressure, but its high-pressure crystal structures, fundamental for the understanding of superconductivity, remain unsolved . The detailed characterization of stannane should help correctly identify it in EUV lithographic processes and develop approaches in the future to mitigate its decomposition and redeposition on the collector mirrors or vacuum chamber walls .Chemical Reactions Analysis
Chain reactions involving organotin hydrides are by far the most commonly employed in organic synthesis. A wide variety of carbon- and heteroatom-centred radicals can thus be generated and captured under conditions of sufficient mildness to be compatible with many of the highly complex intermediates encountered in modern synthesis .Physical And Chemical Properties Analysis
The physico-chemical material properties and analysis techniques relevant in high-throughput biomaterials research highlight these features and can be found in the first part of this chapter .科学的研究の応用
Catalytic Ester to Stannane Functional Group Interconversion
A novel catalytic method for converting methyl esters to arylstannanes using nickel catalysis has been developed. This process facilitates the transformation of common esters into aryl fluorides or biaryls through subsequent fluorination or arylation, showing broad substrate scope and providing a versatile tool for synthetic chemistry (Huifeng Yue, Chenghao Zhu, & M. Rueping, 2018).
Sterically Congested Stannanes
Research into sterically congested stannanes has led to the development of compounds with restricted rotation about the Sn-C bond. These studies are crucial for understanding the steric effects in organotin chemistry and have implications for the design of organotin reagents with specific reactivity and selectivity (M. Weidenbruch, K. Schäfers, K. Peters, & H. Schnering, 1990).
Photostimulated Reactions of Trimethylstannyl Anions
The photostimulated reactions of trimethylstannyl anions with aromatic compounds followed by palladium-catalyzed cross-coupling processes present a method for synthesizing stannanes and further arylating them. This sequential reaction setup offers a route to diverse organic compounds, highlighting the utility of stannanes in organic synthesis (Eduardo F. Corsico & R. Rossi, 2002).
Stannane-Mediated Radical Reactions
A designed tin hydride facilitates the removal of tin species from products of stannane-mediated radical reactions. This development is significant for the purification of reaction products, making the use of stannanes more practical in radical chemistry (D. Clive & Jian Wang, 2002).
Catalysis by Benzeneselenol
The catalysis of stannane-mediated radical chain reactions by benzeneselenol represents an innovative approach to control radical reactions. This method permits the intervention in multistep radical rearrangements and the effective trapping of various radical types, enhancing the scope of radical chemistry using stannanes (D. Crich, D. Grant, Venkata R. Krishnamurthy, & Mitesh Patel, 2007).
Safety And Hazards
将来の方向性
The future of synthetic chemistry including organic synthesis, inorganic synthesis, and polymer synthesis was briefly summarized as Ability Improvement of Synthesis and Application Enhancement of Synthesis, based on these two topics, several future directions in synthetic chemistry are briefly discussed .
特性
IUPAC Name |
dichloro(dicyclohexyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H11.2ClH.Sn/c2*1-2-4-6-5-3-1;;;/h2*1H,2-6H2;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLNBJXGFFFGIT-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[Sn](C2CCCCC2)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187058 | |
| Record name | Stannane, dichlorodicyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Stannane, dichlorodicyclohexyl- | |
CAS RN |
3342-69-6 | |
| Record name | Stannane, dichlorodicyclohexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003342696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannane, dichlorodicyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



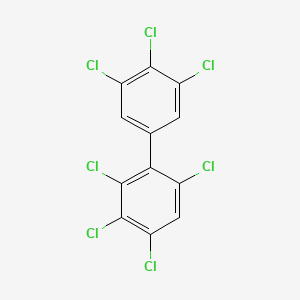
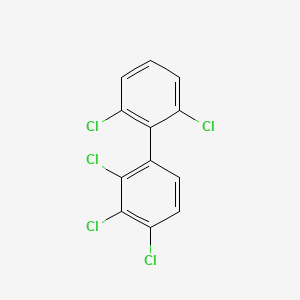
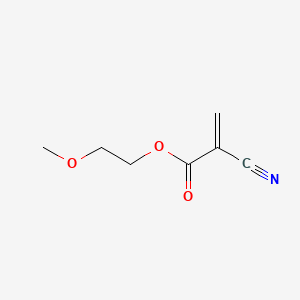
amino]phenyl]-](/img/structure/B1595035.png)
